molecular formula C11H16N2O5 B12533228 3-[5-(Methoxymethyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]propyl acetate CAS No. 820965-99-9

3-[5-(Methoxymethyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]propyl acetate

Cat. No.: B12533228
CAS No.: 820965-99-9
M. Wt: 256.25 g/mol
InChI Key: VEGJZHHKFKHYQQ-UHFFFAOYSA-N
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Description

3-[5-(Methoxymethyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]propyl acetate is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a methoxymethyl group and a tetrahydropyrimidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(Methoxymethyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]propyl acetate typically involves multi-step organic reactions. One common method includes the condensation of a suitable aldehyde with urea or thiourea, followed by cyclization to form the pyrimidine ring. The methoxymethyl group can be introduced through alkylation reactions using methoxymethyl chloride in the presence of a base. The final step involves esterification with acetic anhydride to yield the acetate derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-[5-(Methoxymethyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]propyl acetate can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl groups in the pyrimidine ring can be reduced to form alcohols.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of methoxymethyl aldehyde or methoxymethyl carboxylic acid.

    Reduction: Formation of hydroxyl derivatives of the pyrimidine ring.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

3-[5-(Methoxymethyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]propyl acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[5-(Methoxymethyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]propyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxymethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine: Lacks the propyl acetate group but shares the core pyrimidine structure.

    3-[5-(Hydroxymethyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]propyl acetate: Similar structure but with a hydroxymethyl group instead of methoxymethyl.

Uniqueness

3-[5-(Methoxymethyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]propyl acetate is unique due to the presence of both the methoxymethyl and propyl acetate groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

820965-99-9

Molecular Formula

C11H16N2O5

Molecular Weight

256.25 g/mol

IUPAC Name

3-[5-(methoxymethyl)-2,4-dioxo-1H-pyrimidin-6-yl]propyl acetate

InChI

InChI=1S/C11H16N2O5/c1-7(14)18-5-3-4-9-8(6-17-2)10(15)13-11(16)12-9/h3-6H2,1-2H3,(H2,12,13,15,16)

InChI Key

VEGJZHHKFKHYQQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCCC1=C(C(=O)NC(=O)N1)COC

Origin of Product

United States

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